molecular formula C13H12N4O4 B4328986 2-[(4,5-DICYANO-2-NITROPHENYL)AMINO]-3-METHYLBUTANOIC ACID

2-[(4,5-DICYANO-2-NITROPHENYL)AMINO]-3-METHYLBUTANOIC ACID

Cat. No.: B4328986
M. Wt: 288.26 g/mol
InChI Key: VNPFNMGCCQGWEE-UHFFFAOYSA-N
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Description

2-[(4,5-DICYANO-2-NITROPHENYL)AMINO]-3-METHYLBUTANOIC ACID: is an organic compound with the molecular formula C13H12N4O4 It is characterized by the presence of a valine moiety attached to a substituted phenyl ring containing nitro and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4,5-DICYANO-2-NITROPHENYL)AMINO]-3-METHYLBUTANOIC ACID typically involves the reaction of valine with a substituted phenyl ring precursorThe final step involves coupling the substituted phenyl ring with valine under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(4,5-DICYANO-2-NITROPHENYL)AMINO]-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano groups under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-[(4,5-DICYANO-2-NITROPHENYL)AMINO]-3-METHYLBUTANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,5-DICYANO-2-NITROPHENYL)AMINO]-3-METHYLBUTANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The presence of nitro and cyano groups can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or metabolic regulation .

Comparison with Similar Compounds

  • N-(4-cyano-2-nitrophenyl)valine
  • N-(4,5-dicyano-2-aminophenyl)valine
  • N-(4,5-dicyano-2-methylphenyl)valine

Comparison: 2-[(4,5-DICYANO-2-NITROPHENYL)AMINO]-3-METHYLBUTANOIC ACID is unique due to the presence of both nitro and cyano groups on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups provides distinct properties that can be leveraged for specific applications in research and industry .

Properties

IUPAC Name

2-(4,5-dicyano-2-nitroanilino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-7(2)12(13(18)19)16-10-3-8(5-14)9(6-15)4-11(10)17(20)21/h3-4,7,12,16H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPFNMGCCQGWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=C(C(=C1)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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